molecular formula C23H15FO3 B11511253 2-{4-[(2-fluorobenzyl)oxy]benzylidene}-1H-indene-1,3(2H)-dione

2-{4-[(2-fluorobenzyl)oxy]benzylidene}-1H-indene-1,3(2H)-dione

Cat. No.: B11511253
M. Wt: 358.4 g/mol
InChI Key: UHUNRISVOWBOFC-UHFFFAOYSA-N
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Description

2-({4-[(2-Fluorophenyl)methoxy]phenyl}methylidene)-2,3-dihydro-1H-indene-1,3-dione is a complex organic compound with a unique structure that includes a fluorophenyl group, a methoxy group, and an indene-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-[(2-Fluorophenyl)methoxy]phenyl}methylidene)-2,3-dihydro-1H-indene-1,3-dione typically involves multiple steps. One common method includes the reaction of 2-fluorobenzaldehyde with 4-hydroxybenzaldehyde to form an intermediate, which is then subjected to further reactions to introduce the indene-dione core. The reaction conditions often involve the use of solvents like methanol or ethanol and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-({4-[(2-Fluorophenyl)methoxy]phenyl}methylidene)-2,3-dihydro-1H-indene-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .

Scientific Research Applications

2-({4-[(2-Fluorophenyl)methoxy]phenyl}methylidene)-2,3-dihydro-1H-indene-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({4-[(2-Fluorophenyl)methoxy]phenyl}methylidene)-2,3-dihydro-1H-indene-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-({4-[(4-Fluorophenyl)methoxy]phenyl}methylidene)propanedinitrile
  • 2-({4-[(4-Fluorophenyl)methoxy]phenyl}methylidene)hydrazine-1-carbothioamide

Uniqueness

Compared to similar compounds, 2-({4-[(2-Fluorophenyl)methoxy]phenyl}methylidene)-2,3-dihydro-1H-indene-1,3-dione is unique due to its specific structural features, such as the indene-dione core and the position of the fluorophenyl group. These structural differences can lead to variations in chemical reactivity and biological activity, making it a valuable compound for research and development .

Properties

Molecular Formula

C23H15FO3

Molecular Weight

358.4 g/mol

IUPAC Name

2-[[4-[(2-fluorophenyl)methoxy]phenyl]methylidene]indene-1,3-dione

InChI

InChI=1S/C23H15FO3/c24-21-8-4-1-5-16(21)14-27-17-11-9-15(10-12-17)13-20-22(25)18-6-2-3-7-19(18)23(20)26/h1-13H,14H2

InChI Key

UHUNRISVOWBOFC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=C(C=C2)C=C3C(=O)C4=CC=CC=C4C3=O)F

Origin of Product

United States

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